Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate
Description
Properties
IUPAC Name |
methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-16(21)12-9-5-6-10-13(12)18-14-15(20)19(17(22)24-14)11-7-3-2-4-8-11/h2-10,14,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUPLGGSJRJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate typically involves the condensation of 2-aminobenzoic acid with 2,4-thiazolidinedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions and to optimize yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolidinones or benzoates.
Scientific Research Applications
Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The thiazolidine ring plays a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical differences between Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate and related derivatives:
Key Observations:
Structural Variations: Substituents on the phenyl ring (e.g., chloro, methoxy, dicyanomethylene) influence electronic properties and steric hindrance. For example, electron-withdrawing groups like chlorine in compounds 16 and 17 enhance thermal stability, reflected in higher melting points (220–222°C vs. 186–188°C) . The presence of a sulfonic acid group in the metabolite () increases hydrophilicity, likely improving solubility but reducing membrane permeability .
Synthetic Efficiency: Yields for thiazolidinone derivatives range from 80% to 92%, with compound 16 achieving the highest yield (92%) due to optimized reaction conditions .
Biological Activity: Antimicrobial activity is common among thiazolidinone derivatives, particularly those with halogenated aromatic substituents (e.g., compounds 16, 17, 18). Chlorine atoms may enhance interactions with microbial enzymes via halogen bonding . The dicyanomethylene derivative () exhibits dual antioxidant and antimicrobial effects, likely due to its conjugated system stabilizing free radicals .
Research Findings and Implications
- Physicochemical Properties : Melting points correlate with molecular symmetry and intermolecular forces. Bulkier substituents (e.g., dichlorobenzoyl in 17) reduce symmetry, lowering melting points compared to simpler analogs .
- Structure-Activity Relationships (SAR): The methyl benzoate group in the target compound may improve lipophilicity, enhancing blood-brain barrier penetration compared to polar derivatives like the sulfonic acid metabolite . Thiosemicarbazone hybrids () show enhanced biofilm inhibition, suggesting that combining thiazolidinone with azole moieties could broaden antimicrobial applications .
Biological Activity
Methyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]benzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis and Structural Characteristics
The compound features a thiazolidine ring and a benzoate moiety, which contribute to its unique chemical properties. The synthesis typically involves the condensation of 2-aminobenzoic acid with 2,4-dioxo-3-phenyl-1,3-thiazolidine followed by methylation. Various synthetic routes have been documented, emphasizing the importance of optimizing conditions for yield and purity.
Biological Activity Overview
This compound exhibits a range of biological activities:
1. Antimicrobial Properties
- The compound has shown promising antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 625 to >5000 µg/ml .
- It also demonstrates antifungal activity against Candida albicans.
2. Anticancer Activity
- Research indicates that thiazolidine derivatives can exert cytotoxic effects on cancer cell lines such as HeLa and K562. For instance, some derivatives showed IC50 values between 8.5 µM and 14.9 µM against these cell lines .
- The mechanism of action appears to involve apoptosis induction through both extrinsic and intrinsic pathways .
3. Anti-inflammatory Effects
- Compounds within the thiazolidine class are known for their anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidinone structure enables binding to enzymes and receptors, potentially inhibiting their activity and disrupting cellular processes.
Case Studies and Research Findings
Several studies have evaluated the biological properties of related thiazolidine derivatives:
These findings highlight the therapeutic potential of thiazolidine derivatives in various medical applications.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Phenylisothiocyanate, Et₃N/DMF-H₂O | 75-85% | |
| 2 | Methyl 3-aminobenzoate, DIPEA, 40°C | 90% |
Basic: What spectroscopic and crystallographic methods are used for structural characterization?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- Single-crystal X-ray diffraction (SC-XRD) with SHELXL (SHELX suite) refines bond lengths and angles. For example, dihedral angles between thiazolidinone and benzoate moieties are critical for confirming planarity .
- Software : WinGX and ORTEP-3 generate thermal ellipsoid models and publication-quality figures .
Advanced: How can computational docking predict the bioactivity of this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins. For thiazolidinone analogs:
- Target Selection : Enzymes like α-glucosidase or antimicrobial targets (e.g., bacterial kinases) are common .
- Protocol :
- Prepare ligand (compound) and receptor (protein PDB file).
- Define active sites using GRID or CASTp.
- Run docking simulations; analyze poses for hydrogen bonds/π-π interactions (e.g., thiazolidinone C=O with catalytic residues) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .
Advanced: How are crystallographic data contradictions resolved during refinement?
Methodological Answer:
Discrepancies in electron density maps or thermal parameters require iterative refinement:
Initial Model : Use SIR97 for direct methods to solve phase problems .
Refinement : SHELXL applies restraints (e.g., ADP similarity for bonded atoms) and checks for overfitting via R-factor/R-free convergence .
Validation : PLATON checks for missed symmetry, twinning, or disorder. For example, a high R-free (>5% difference from R-factor) indicates model bias .
Q. Table 2: Crystallographic Workflow
| Step | Tool/Parameter | Purpose |
|---|---|---|
| Data Collection | Bruker D8 QUEST | High-resolution data acquisition |
| Solution | SIR97 | Phase determination |
| Refinement | SHELXL (SHELX suite) | Parameter optimization |
| Validation | PLATON | Geometry/symmetry checks |
Advanced: How do substituent variations impact structure-activity relationships (SAR)?
Methodological Answer:
- Substituent Screening : Replace phenyl (C₆H₅) with electron-withdrawing (e.g., 4-F, 4-Br) or donating (4-OCH₃) groups. For example:
- 4-Br substitution enhances antimicrobial activity (MIC: 8 µg/mL vs. 32 µg/mL for parent compound) .
- Assays :
- Antioxidant : DPPH radical scavenging (IC₅₀ comparison).
- Antimicrobial : Broth microdilution against S. aureus/E. coli .
- Data Interpretation : Correlate Hammett σ values with bioactivity trends to guide further modifications .
Advanced: How to optimize reaction conditions for scale-up synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility but may hinder purification. Switch to EtOAc/water biphasic systems for easier extraction .
- Catalyst Optimization : Replace Et₃N with DBU for faster cyclization (reaction time reduced from 24h to 6h) .
- Process Monitoring : Use in-situ IR or HPLC to track intermediate formation (e.g., thiazolidinone ring closure) .
Basic: What analytical methods validate compound purity and identity?
Methodological Answer:
- HPLC : C18 column, UV detection at 254 nm; retention time compared to standards .
- Elemental Analysis : ≤0.4% deviation between calculated/observed C, H, N content .
- Melting Point : Sharp range (e.g., 139.5–140°C) indicates homogeneity .
Advanced: How to address contradictory bioactivity data across studies?
Methodological Answer:
- Source Identification : Check assay protocols (e.g., bacterial strain differences in MIC assays) .
- Statistical Analysis : Apply ANOVA to compare replicates; outliers may indicate experimental error .
- Meta-Analysis : Use tools like RevMan to aggregate data and identify consensus trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
